molecular formula C21H20Cl2N2O5S2 B2598169 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{3-[(5-chlorothiophen-2-yl)sulfonyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1189697-08-2

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{3-[(5-chlorothiophen-2-yl)sulfonyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2598169
CAS No.: 1189697-08-2
M. Wt: 515.42
InChI Key: GPESWRZSWJJRSX-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{3-[(5-chlorothiophen-2-yl)sulfonyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a combination of chloro, methoxy, methyl, and sulfonyl groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{3-[(5-chlorothiophen-2-yl)sulfonyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chloro-2-methoxy-5-methylphenylamine with acetic anhydride to form an acetamide intermediate. This intermediate is then reacted with 5-chlorothiophene-2-sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{3-[(5-chlorothiophen-2-yl)sulfonyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{3-[(5-chlorothiophen-2-yl)sulfonyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{3-[(5-chlorothiophen-2-yl)sulfonyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{3-[(5-chlorothiophen-2-yl)sulfonyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(5-chlorothiophen-2-yl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O5S2/c1-11-8-15(16(30-4)9-14(11)22)24-18(26)10-25-13(3)7-12(2)20(21(25)27)32(28,29)19-6-5-17(23)31-19/h5-9H,10H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPESWRZSWJJRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(S3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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